3-(2-Biphenyl-4-yl-imidazo[1,2-a]pyridin-3-yl)acrylic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-(2-Biphenyl-4-yl-imidazo[1,2-a]pyridin-3-yl)acrylic acid is a complex organic compound that belongs to the class of imidazo[1,2-a]pyridines. These compounds are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications. The structure of this compound includes a biphenyl group attached to an imidazo[1,2-a]pyridine ring, which is further connected to an acrylic acid moiety.
Preparation Methods
The synthesis of 3-(2-Biphenyl-4-yl-imidazo[1,2-a]pyridin-3-yl)acrylic acid typically involves multi-step reactions. One common method includes the reaction of 2-aminopyridine with an appropriate aldehyde to form the imidazo[1,2-a]pyridine core. This intermediate is then subjected to further functionalization to introduce the biphenyl group and the acrylic acid moiety. The reaction conditions often involve the use of organic solvents such as ethanol or dimethylformamide, and catalysts like palladium or copper salts .
Chemical Reactions Analysis
3-(2-Biphenyl-4-yl-imidazo[1,2-a]pyridin-3-yl)acrylic acid undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like potassium permanganate or chromium trioxide to form corresponding oxidized products.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst to yield reduced derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions, especially at the imidazo[1,2-a]pyridine ring, using reagents like sodium hydride or lithium diisopropylamide.
Addition: The acrylic acid moiety can participate in Michael addition reactions with nucleophiles such as amines or thiols
Scientific Research Applications
3-(2-Biphenyl-4-yl-imidazo[1,2-a]pyridin-3-yl)acrylic acid has been studied for various scientific research applications:
Chemistry: It serves as a building block for the synthesis of more complex molecules and is used in the development of new synthetic methodologies.
Biology: The compound exhibits significant biological activities, including antibacterial, antifungal, and anticancer properties. It is used in the study of enzyme inhibition and receptor binding.
Medicine: Due to its biological activities, it is explored for potential therapeutic applications in treating infections, cancer, and inflammatory diseases.
Industry: The compound is used in the development of new materials with specific properties, such as fluorescence or conductivity
Mechanism of Action
The mechanism of action of 3-(2-Biphenyl-4-yl-imidazo[1,2-a]pyridin-3-yl)acrylic acid involves its interaction with specific molecular targets. The biphenyl group and the imidazo[1,2-a]pyridine ring can bind to enzymes or receptors, inhibiting their activity. This binding can disrupt cellular processes, leading to the compound’s therapeutic effects. The acrylic acid moiety can also participate in covalent bonding with target proteins, enhancing the compound’s potency .
Comparison with Similar Compounds
3-(2-Biphenyl-4-yl-imidazo[1,2-a]pyridin-3-yl)acrylic acid can be compared with other imidazo[1,2-a]pyridine derivatives:
Imidazo[1,2-a]pyridine-3-carboxylic acid: Similar structure but lacks the biphenyl group, resulting in different biological activities.
2-Phenylimidazo[1,2-a]pyridine: Contains a phenyl group instead of a biphenyl group, leading to variations in binding affinity and selectivity.
Imidazo[1,2-a]pyridine-3-acetic acid: Similar to the acrylic acid derivative but with an acetic acid moiety, affecting its reactivity and biological properties
Properties
Molecular Formula |
C22H16N2O2 |
---|---|
Molecular Weight |
340.4 g/mol |
IUPAC Name |
(E)-3-[2-(4-phenylphenyl)imidazo[1,2-a]pyridin-3-yl]prop-2-enoic acid |
InChI |
InChI=1S/C22H16N2O2/c25-21(26)14-13-19-22(23-20-8-4-5-15-24(19)20)18-11-9-17(10-12-18)16-6-2-1-3-7-16/h1-15H,(H,25,26)/b14-13+ |
InChI Key |
OSUDLXBMNOHLKS-BUHFOSPRSA-N |
Isomeric SMILES |
C1=CC=C(C=C1)C2=CC=C(C=C2)C3=C(N4C=CC=CC4=N3)/C=C/C(=O)O |
Canonical SMILES |
C1=CC=C(C=C1)C2=CC=C(C=C2)C3=C(N4C=CC=CC4=N3)C=CC(=O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.